3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c1-23-14-8-3-2-5-10(14)15-20-21-16(22(15)19)24-9-11-12(17)6-4-7-13(11)18/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMVZMNCGJYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Difluorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2,6-difluorobenzyl chloride in the presence of a base.
Attachment of the Methoxyphenyl Group: The final step includes the coupling of the triazole intermediate with 2-methoxyphenylboronic acid using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophilic site, enabling alkylation or arylation under mild conditions. For example:
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Reaction with alkyl halides :
The sulfur atom undergoes nucleophilic substitution with alkyl halides (e.g., benzyl bromides) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile). This forms thioether derivatives with retained triazole activity .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| 3-[(2,6-difluorobenzyl)sulfanyl] + R-X → R-S-triazole | K₂CO₃, dry CH₃CN, RT, 6h | 84% |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
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H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.
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KMnO₄/H₂SO₄ : Stronger oxidation produces sulfones, altering electronic properties and biological activity.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Common reactions include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing pharmacological potential.
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Halogenation : Electrophilic bromination or chlorination occurs under FeCl₃ catalysis.
Triazole Ring Modifications
The 1,2,4-triazole ring participates in:
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N-Alkylation : Reacts with alkylating agents (e.g., methyl iodide) at N1 or N2 positions, forming quaternary salts.
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via triazole nitrogen atoms, forming complexes with antimicrobial applications .
Demethylation of Methoxy Groups
Under acidic conditions (e.g., HBr/AcOH), the methoxy group undergoes demethylation to a hydroxyl group, enabling further functionalization.
| Reaction | Conditions | Product |
|---|---|---|
| OCH₃ → OH | HBr (48%), reflux, 4h | 5-(2-hydroxyphenyl)-triazole |
Hydrogen Bonding and Crystal Packing
Weak intramolecular interactions (C–H···O/N) stabilize the triazole’s planar conformation, influencing reactivity in solid-state reactions .
Key Mechanistic Insights
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Steric Effects : The 2-methoxyphenyl group introduces steric hindrance, slowing reactions at the triazole’s C5 position.
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Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilicity at the benzyl group, facilitating nucleophilic attacks .
Comparative Reactivity Table
| Reaction Type | Reactivity (Relative Rate) | Primary Site |
|---|---|---|
| Sulfanyl alkylation | High | S atom |
| Triazole N-alkylation | Moderate | N1/N2 |
| Methoxyphenyl nitration | Low | para to OCH₃ |
Scientific Research Applications
Chemical Formula
- Molecular Formula : C16H14F2N4OS
- IUPAC Name : 3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine
Structural Characteristics
The compound features a triazole ring that contributes to its biological activity. The presence of the difluorobenzyl sulfanyl and methoxyphenyl groups enhances its stability and reactivity.
Medicinal Chemistry
The compound is under investigation for its antimicrobial , antifungal , and anticancer properties. Triazole derivatives are known for their ability to inhibit fungal growth and are used in treating various infections.
Drug Development
Research is focusing on the development of new drugs targeting specific enzymes or receptors. The unique functional groups present in this compound may lead to the creation of novel therapeutics with enhanced efficacy.
Coordination Chemistry
3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine serves as a building block in synthesizing more complex molecules. Its ability to act as a ligand makes it valuable in coordination chemistry.
Material Science
The compound can be utilized in developing new materials with specific properties such as polymers and coatings due to its unique chemical structure.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of triazole derivatives, compounds similar to this compound demonstrated significant inhibition against various bacterial strains. This suggests potential clinical applications in treating infections.
Case Study 2: Anticancer Properties
Research published in Acta Crystallographica highlighted the structural stability of triazole derivatives and their interactions with cancer cell lines. The findings indicated that modifications in the chemical structure could enhance anticancer activity.
Case Study 3: Coordination Chemistry Applications
A study focused on the use of triazole compounds as ligands in metal coordination complexes revealed that this compound could effectively stabilize metal ions in solution.
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzylsulfanyl Groups
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine ()
- Substituents : 2,6-Dichlorophenylsulfanyl (Cl instead of F) and trifluoromethyl (CF₃) at position 4.
- Key Differences : The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects compared to the 2-methoxyphenyl group in the target compound. Chlorine substituents may enhance metabolic stability but reduce solubility.
- Applications : Likely optimized for industrial or agrochemical applications due to high stability .
3-(2,4-Dichlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine ()
Analogues with Varying Aromatic Substituents
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine ()
- Substituents : Unsubstituted benzylsulfanyl and indol-2-yl.
- Key Differences : The indole group introduces hydrogen-bonding and π-π interactions absent in the methoxyphenyl group. This compound showed enhanced crystallinity due to planar indole-triazole stacking .
3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine ()
- Substituents : 4-Methoxybenzylsulfanyl and pyridinyl.
Bioactive Analogues with Reported Pharmacological Activities
3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine ()
- Key Differences : The cinnamylsulfanyl group introduces conjugated double bonds, enhancing rigidity and interaction with hydrophobic protein pockets. This contrasts with the flexible 2,6-difluorobenzyl group in the target compound .
Antimicrobial 1,2,4-Triazole Derivatives ()
- Example : 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives ().
- Activity : MIC values of 1.5–3.125 µg/mL against bacterial strains.
- Key Differences : Benzimidazole substituents enable DNA intercalation, a mechanism unlikely for the methoxyphenyl group in the target compound .
Structural and Electronic Comparisons
Crystallographic Data ()
The target compound likely adopts a non-planar conformation due to steric clashes between the 2,6-difluorobenzyl and 2-methoxyphenyl groups, contrasting with the planar triazole-indole system in .
Electronic Effects of Substituents
- 2-Methoxyphenyl : The methoxy group donates electrons via resonance, balancing the electron-deficient triazole core. This dual electronic profile may optimize binding to mixed hydrophobic/polar regions .
Biological Activity
3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a novel compound within the triazole class, noted for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases.
Chemical Structure and Synthesis
The compound's structure is characterized by a triazole ring substituted with a difluorobenzyl sulfanyl group and a methoxyphenyl moiety. The synthesis typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Nucleophilic Substitution : The introduction of the difluorobenzyl sulfanyl group is performed via nucleophilic substitution using 2,6-difluorobenzyl chloride.
- Palladium-Catalyzed Cross-Coupling : The final step involves coupling the triazole intermediate with 2-methoxyphenylboronic acid.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit tumor growth by interfering with angiogenesis—the formation of new blood vessels that tumors exploit for growth and metastasis. This dual action on both tumor proliferation and angiogenesis positions it as a promising candidate in cancer therapy .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The compound shows activity against several bacterial strains, which can be attributed to its structural features that enhance interaction with microbial targets.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Enterobacter aerogenes | Moderate activity |
The presence of the sulfanyl group is believed to enhance the compound's ability to penetrate microbial cell walls .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, triazole derivatives are reported to exhibit anti-inflammatory effects. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of triazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of triazole compounds exhibited significant cytotoxicity against human cancer cell lines. The presence of aryl groups was crucial for enhancing anticancer activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing various 1,2,4-triazole derivatives and assessing their antimicrobial properties against standard microbial strains. Results indicated promising activity against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Research : A comprehensive evaluation revealed that certain triazole derivatives could reduce inflammatory markers in vitro, suggesting potential applications in inflammatory disease management .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃), difluorobenzyl (δ ~6.8–7.2 ppm for aromatic protons), and triazole-amine (δ ~5.5 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching C₁₇H₁₄F₂N₄OS) .
- HPLC with UV detection : Monitors purity (>98%) using a C18 column and acetonitrile/water gradient .
How does the substitution pattern (e.g., 2,6-difluoro vs. 4-fluoro) on the benzyl group impact biological activity?
Advanced Research Question
- Lipophilicity and membrane permeability : The 2,6-difluoro substitution increases lipophilicity (logP) compared to mono-fluoro analogs, enhancing cellular uptake .
- Steric effects : Ortho-fluorine atoms may hinder rotation of the benzyl group, affecting binding to biological targets (e.g., enzymes or receptors) .
- Comparative assays : Evaluate antimicrobial or enzyme inhibition activity against analogs with varying substituents to establish structure-activity relationships (SAR) .
How should researchers address contradictions in reported solubility data for this compound across different solvents?
Q. Data Contradiction Analysis
- Solvent polarity : Solubility in DMSO (high) vs. water (low) can vary due to batch-specific crystallinity. Use hot/cold filtration to assess equilibrium solubility .
- pH-dependent solubility : Protonation of the triazole-amine group (pKa ~6.5) increases solubility in acidic buffers (e.g., pH 4.0) .
- Standardized protocols : Adopt USP methods for solubility testing under controlled temperature and agitation to minimize variability .
What computational strategies are recommended to predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Model transition states to predict regioselectivity (e.g., sulfur vs. nitrogen as nucleophilic sites) .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide derivative design .
- QSAR models : Correlate electronic parameters (Hammett σ constants) with reaction rates for optimizing synthetic conditions .
How can researchers mitigate degradation of this compound during long-term stability studies?
Q. Methodological Guidance
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations to inhibit radical-mediated degradation .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR) .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with ATP-competitive inhibitors as positive controls .
- Crystallographic validation : Co-crystallize the compound with target kinases to confirm binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
